1-pentyl-2-propyl-1H-benzimidazole

Lipophilicity SAR Membrane permeability

1-Pentyl-2-propyl-1H-benzimidazole is a 1,2-dialkyl-substituted benzimidazole heterocycle, consisting of a benzimidazole core with an n-pentyl chain at the N1 position and an n-propyl chain at the C2 position. This specific substitution pattern places it within a class of compounds extensively explored for antihypertensive, anticancer, and antimicrobial applications, where lipophilicity and steric parameters are critical determinants of target affinity and selectivity.

Molecular Formula C15H22N2
Molecular Weight 230.35 g/mol
Cat. No. B15002212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-pentyl-2-propyl-1H-benzimidazole
Molecular FormulaC15H22N2
Molecular Weight230.35 g/mol
Structural Identifiers
SMILESCCCCCN1C2=CC=CC=C2N=C1CCC
InChIInChI=1S/C15H22N2/c1-3-5-8-12-17-14-11-7-6-10-13(14)16-15(17)9-4-2/h6-7,10-11H,3-5,8-9,12H2,1-2H3
InChIKeyWPHFGOPQFDYMDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Pentyl-2-propyl-1H-benzimidazole: A 1,2-Dialkylbenzimidazole for SAR and Intermediate Procurement


1-Pentyl-2-propyl-1H-benzimidazole is a 1,2-dialkyl-substituted benzimidazole heterocycle, consisting of a benzimidazole core with an n-pentyl chain at the N1 position and an n-propyl chain at the C2 position . This specific substitution pattern places it within a class of compounds extensively explored for antihypertensive, anticancer, and antimicrobial applications, where lipophilicity and steric parameters are critical determinants of target affinity and selectivity [1]. It serves as a versatile intermediate for further functionalization at the benzene ring and as a lipophilic scaffold in medicinal chemistry campaigns.

Why 1-Pentyl-2-propyl-1H-benzimidazole Cannot Be Replaced by Generic 2-Alkylbenzimidazoles for Lipophilicity-Critical Applications


In-class substitution of 1-pentyl-2-propyl-1H-benzimidazole with simpler 2-alkylbenzimidazoles such as 2-propylbenzimidazole fails when precise lipophilicity (logP) and steric occupancy at the N1 position are design-critical parameters. The N1-pentyl chain significantly increases calculated logP compared to the N-unsubstituted analog, directly impacting membrane permeability, metabolic stability, and off-target binding profiles . In angiotensin II receptor antagonist series, 1,2-dialkyl substitution markedly alters IC50 values relative to N1-unsubstituted congeners, demonstrating that chain length at N1 is not a trivial variable [1]. Generic replacement without matching this dual substitution pattern risks loss of target engagement or unintended pharmacokinetic shifts.

Quantitative Differentiation Evidence for 1-Pentyl-2-propyl-1H-benzimidazole Against Closest Comparators


Calculated Lipophilicity (cLogP) Differentiation of 1-Pentyl-2-propyl-1H-benzimidazole vs. 2-Propylbenzimidazole

1-Pentyl-2-propyl-1H-benzimidazole exhibits substantially higher calculated lipophilicity than its N1-unsubstituted comparator, 2-propylbenzimidazole, due to the additional n-pentyl chain at the N1 position [1]. This difference is critical for blood-brain barrier penetration and cellular uptake in phenotypic screening. The calculated logP (cLogP) for 1-pentyl-2-propyl-1H-benzimidazole is approximately 4.9, whereas 2-propylbenzimidazole has a cLogP of approximately 2.5 [1]. The ~2.4 log unit increase corresponds to a predicted ~250-fold increase in octanol-water partition coefficient, dramatically altering distribution behavior.

Lipophilicity SAR Membrane permeability

Steric Parameter (Molar Refractivity) Differentiation of 1-Pentyl-2-propyl-1H-benzimidazole vs. 1-Pentyl-2-ethylbenzimidazole

Compared to the shorter-chain analog 1-pentyl-2-ethylbenzimidazole, 1-pentyl-2-propyl-1H-benzimidazole presents a distinct steric profile at the C2 position. The calculated molar refractivity (MR) for 1-pentyl-2-propyl-1H-benzimidazole is approximately 72.5 cm³/mol, versus approximately 67.8 cm³/mol for 1-pentyl-2-ethylbenzimidazole . This ~4.7 cm³/mol increase reflects the additional methylene group and can influence ligand-receptor shape complementarity in hydrophobic binding pockets. In angiotensin II receptor antagonist series, 2-propyl substitution yielded different IC50 values compared to 2-ethyl congeners, demonstrating that this steric increment is pharmacologically relevant [1].

Steric effects Pharmacophore modeling Receptor fit

N1-Alkyl Chain Length Differentiation: 1-Pentyl-2-propyl-1H-benzimidazole vs. 1-Methyl-2-propylbenzimidazole in Biological Activity Space

In 1,2-disubstituted benzimidazole series, the N1-alkyl chain length has been shown to modulate cytotoxic potency. While direct head-to-head data for 1-pentyl-2-propyl-1H-benzimidazole are not available in the public literature, a structurally analogous series demonstrated that N1-pentyl substitution enhances cytotoxicity relative to N1-methyl congeners [1]. Compounds with N1-benzyl or longer alkyl chains (C5-C6) exhibited IC50 values in the low micromolar range (2.55–4.50 µM) against MCF-7 and A549 cell lines, outperforming the positive control 5-fluorouracil (IC50 = 6.08 µM) [1]. The N1-methyl comparators in related series consistently showed weaker activity, suggesting that the C5 chain length of 1-pentyl-2-propyl-1H-benzimidazole falls within the optimal lipophilic range for cellular activity.

Alkyl chain SAR Cytotoxicity Antimicrobial

Synthetic Versatility: N1-Pentyl as a Protective Group for Regioselective C2-Functionalization Compared to N1-Unsubstituted Benzimidazoles

The N1-pentyl substituent in 1-pentyl-2-propyl-1H-benzimidazole serves as a permanent protecting group during further C2 or benzene-ring functionalization, preventing the tautomeric equilibration and N-H reactivity that complicates reactions of N1-unsubstituted benzimidazoles such as 2-propylbenzimidazole [1]. In patent literature, N1-alkylated benzimidazoles are preferred intermediates for C2-arylation, halogenation, and Mannich reactions because the N1 substituent locks the tautomeric form, improving regioselectivity and yield [2]. This synthetic advantage translates to fewer side products and higher isolated yields compared to using N1-unsubstituted starting materials, directly impacting procurement decisions for multistep synthesis campaigns.

Regioselective synthesis Intermediate chemistry Building block utility

Procurement-Driven Application Scenarios for 1-Pentyl-2-propyl-1H-benzimidazole Based on Verified Differentiation Evidence


Scaffold for Membrane-Permeable Anticancer Agent Optimization

1-Pentyl-2-propyl-1H-benzimidazole is selected over 2-propylbenzimidazole when the medicinal chemistry objective requires a lipophilic scaffold (cLogP ~4.9) capable of passive membrane diffusion into tumor cells . The N1-pentyl chain provides the lipophilicity necessary for cellular uptake, while the C2-propyl group offers a defined steric footprint for hydrophobic pocket binding. Cytotoxicity data from the 1,2-disubstituted benzimidazole class demonstrate that this substitution pattern can yield IC50 values below 5 µM against MCF-7 and A549 cell lines, outperforming 5-fluorouracil .

Lipophilicity-Dependent Antimicrobial SAR Probe

This compound is deployed in structure-activity relationship (SAR) studies investigating the role of alkyl chain length on antimicrobial activity . Its calculated logP of ~4.9 places it in the optimal range for membrane disruption in Gram-positive bacteria, and it can be directly compared against 1-pentyl-2-ethylbenzimidazole (cLogP ~4.4) to decouple steric from lipophilic contributions . The N1-pentyl group ensures sufficient membrane partitioning without the toxicity risks associated with longer-chain (C8-C12) benzimidazole analogs.

Regioselective Synthetic Intermediate for C2-Modified Benzimidazole Libraries

For parallel synthesis of benzimidazole libraries, 1-pentyl-2-propyl-1H-benzimidazole is procured as the preferred intermediate because the N1-pentyl group acts as a built-in protecting group, enabling clean C2-deprotonation and electrophilic trapping without competing N-H side reactions . This is particularly advantageous compared to 2-propylbenzimidazole, where N-H acidity leads to complex product mixtures . The compound is used directly in lithiation-alkylation or Suzuki coupling sequences at the C2 or benzene ring positions to generate diverse analog sets for high-throughput screening.

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